

A Comparative Study of [Ala2] Met-Enkephalinamide and Other Synthetic Pentapeptides

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Compound of Interest							
Compound Name:	[Ala2] Met-Enkephalinamide						
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This guide provides a detailed comparative analysis of the synthetic opioid pentapeptide, **[Ala2] Met-Enkephalinamide** (also known as DALA or DAME), with other key synthetic pentapeptides. The focus is on its receptor binding affinity, functional potency, and in vivo analgesic effects, supported by experimental data and detailed methodologies.

Introduction to [Ala2] Met-Enkephalinamide

[Ala2] Met-Enkephalinamide is a synthetic analog of the endogenous opioid peptide Metenkephalin. The substitution of Glycine with D-Alanine at position 2 confers resistance to degradation by brain enzymes, significantly prolonging its analgesic effects compared to its natural counterpart.[1][2][3] This enhanced stability makes it a valuable tool in opioid research. [1] It is recognized as a potent, long-lasting analgesic, particularly when administered directly into the brain.[1][2] Studies suggest that [Ala2] Met-Enkephalinamide acts as a mixed mu/delta opioid receptor agonist.[4]

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of **[Ala2] Met-Enkephalinamide** and other widely studied synthetic pentapeptides at the mu (μ), delta (δ), and kappa (κ) opioid receptors. It is important to note that direct comparative data



for **[Ala2] Met-Enkephalinamide** across all receptor subtypes from a single study is limited in the available literature.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptide	Mu (μ) Receptor	Delta (δ) Receptor	Карра (к) Receptor	Reference
[Ala2] Met- Enkephalinamide (DALA/DAME)	Binds with high affinity (specific Ki not consistently reported)	Binds with high affinity (specific Ki not consistently reported)	Data not widely available	[1][5]
DAMGO	~1.1 - 2.5	~200 - 1800	~200 - 4000	[6]
DADLE	~1 - 5	~1 - 10	~500 - 2000	[7]
DPDPE	~1000 - 3000	~1 - 5	>5000	

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Potency



Peptide	Test	Route of Administration	Relative Potency	Reference
[Ala2] Met- Enkephalinamide (DALA/DAME)	Tail-flick	Intravenous	Potent analgesic	[8]
DAMGO	Tail-flick / Hot- plate	Intracerebroventr icular	DAMGO > DADLE > Morphine > DPDPE	[7]
DADLE	Tail-flick / Hot- plate	Intracerebroventr icular	Potent analgesic	[7]
DPDPE	Tail-flick / Hot- plate	Intracerebroventr icular	Less potent than DAMGO and DADLE	[7]

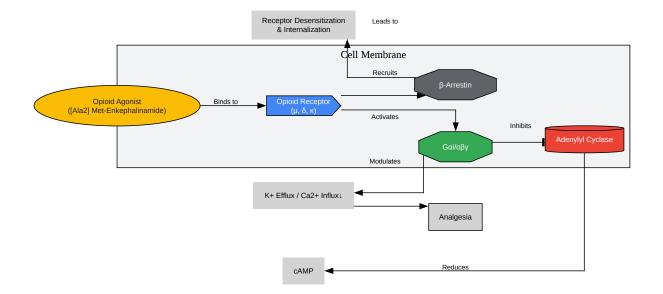
Signaling Pathways of Opioid Peptides

Opioid peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades, primarily through two main pathways: the G-protein signaling pathway and the β-arrestin pathway.

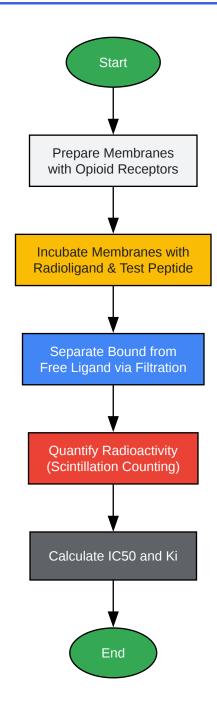
G-Protein Signaling Pathway: This is the classical pathway responsible for the analgesic effects of opioids. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein subunits also modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

β-Arrestin Signaling Pathway: This pathway is primarily involved in receptor desensitization, internalization, and can also mediate some of the adverse effects of opioids, such as tolerance and respiratory depression.









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